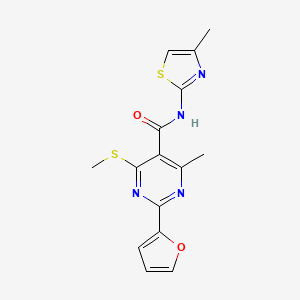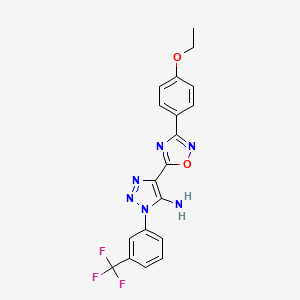
4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine
The compound this compound is a heterocyclic molecule that contains multiple functional groups, including oxadiazole and triazole rings. These rings are known for their broad-spectrum activity and have been reported to possess anticancer and antioxidant properties . The presence of a trifluoromethyl group is a common feature in pharmaceuticals, enhancing metabolic stability and bioavailability .
Synthesis Analysis
The synthesis of related oxadiazole and triazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, 1,3,4-oxadiazoles can be synthesized from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate and anilines or amines via a one-pot process . Similarly, 1,2,4-triazoles can be prepared from primary amines and 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole . These methods may be adapted to synthesize the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, which provides detailed information on bond lengths, angles, and crystal packing . For example, the crystal structure of a related triazole compound revealed planar rings and specific dihedral angles between the triazole and benzene rings . Such structural analyses are crucial for understanding the reactivity and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of oxadiazole and triazole derivatives is influenced by their functional groups. Oxadiazoles can undergo photolytic reactions in the presence of nitrogen nucleophiles, leading to the formation of fluorinated heterocycles . Triazoles can react with various electrophilic reagents due to their bifunctional nature, serving as potential electron donors . These reactions are important for the modification and optimization of the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole and triazole derivatives are characterized by their stability, fluorescence, and pH-sensitive emission bands . These properties are significant for their potential applications in biological systems, such as monitoring cellular compartments of different pH . The presence of fluorine atoms in the compound can also affect its lipophilicity and membrane permeability, which are important parameters in drug design .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing derivatives of 1,2,4-triazole and 1,2,4-oxadiazole, focusing on their potential as bioactive molecules. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding that some compounds exhibited good to moderate activity against test microorganisms (Bektaş et al., 2007). Similarly, Yakantham et al. (2019) synthesized and tested anticancer activities of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives against various human cancer cell lines, demonstrating good to moderate efficacy (Yakantham et al., 2019).
Antimicrobial and Anticancer Properties
The synthesis of 1,2,4-triazole and 1,2,4-oxadiazole derivatives has been a focus due to their potential antimicrobial and anticancer properties. Guo-qiang Hu et al. (2005) synthesized oxadiazoles incorporating a pyridyl triazole ring, revealing that most of the synthesized compounds showed good antibacterial activity, indicating the potential for developing new antibacterial drugs (Guo-qiang Hu et al., 2005).
Material Science and Energetic Materials
The application of such compounds extends beyond biologically active molecules to the field of material science, particularly in the synthesis of energetic materials. Cao et al. (2020) successfully synthesized a bi-heterocyclic skeleton with high heat of formation (HOF) and corresponding energetic salts with high heat of detonation, demonstrating the utility of these compounds in the development of high-performance energetic materials (Cao et al., 2020).
Eigenschaften
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N6O2/c1-2-29-14-8-6-11(7-9-14)17-24-18(30-26-17)15-16(23)28(27-25-15)13-5-3-4-12(10-13)19(20,21)22/h3-10H,2,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJTWAIRUMRIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole](/img/structure/B2504467.png)
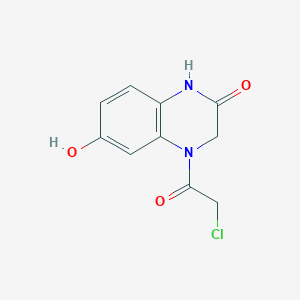
![2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2504470.png)
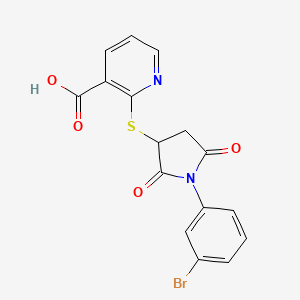

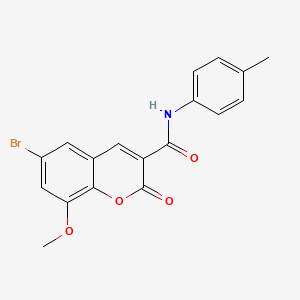
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2504476.png)
![3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2504477.png)
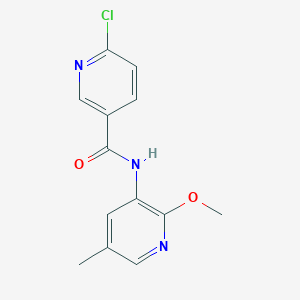
![N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2504483.png)
![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B2504487.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504488.png)

